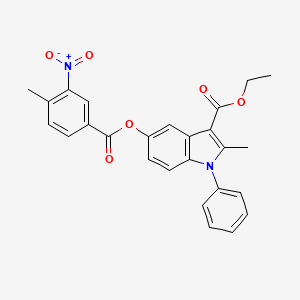
ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate, also known as JWH-250, is a synthetic cannabinoid that was first synthesized in 1999 by John W. Huffman, a professor of organic chemistry at Clemson University. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, and has been used extensively in scientific research to investigate the effects of cannabinoids on the human body.
作用機序
Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are found throughout the body, and are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function. When ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate binds to these receptors, it activates them, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects:
ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate has been shown to have a variety of biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and immune function. It has also been shown to have anti-inflammatory and neuroprotective effects, and has been investigated as a potential treatment for a variety of conditions, including chronic pain, multiple sclerosis, and epilepsy.
実験室実験の利点と制限
One advantage of using ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to investigate the effects of cannabinoids on these receptors with a high degree of specificity. However, one limitation of using ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate is its potential for abuse, as it has been shown to have psychoactive effects similar to those of THC, the primary psychoactive component of cannabis.
将来の方向性
There are a number of potential future directions for research involving ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate. One area of interest is the development of new synthetic cannabinoids with improved selectivity and potency for the CB1 and CB2 receptors. Another area of interest is the investigation of the potential therapeutic uses of ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate and other synthetic cannabinoids, particularly in the treatment of chronic pain and other conditions that may be modulated by the endocannabinoid system.
In conclusion, ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate is a synthetic cannabinoid that has been extensively used in scientific research to investigate the effects of cannabinoids on the human body. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for investigating the role of these receptors in a variety of physiological processes. While there are potential advantages and limitations to using ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate in lab experiments, there are also a number of potential future directions for research involving this compound and other synthetic cannabinoids.
合成法
Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate is typically synthesized by reacting 2-methyl-1-phenyl-1H-indole-3-carboxylic acid with 4-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with ethyl iodide and a base such as potassium carbonate to yield the final product.
科学的研究の応用
Ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It has been shown to have a high affinity for both CB1 and CB2 receptors, and has been used to study the role of these receptors in a variety of physiological processes, including pain perception, appetite regulation, and immune function.
特性
IUPAC Name |
ethyl 2-methyl-5-(4-methyl-3-nitrobenzoyl)oxy-1-phenylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O6/c1-4-33-26(30)24-17(3)27(19-8-6-5-7-9-19)22-13-12-20(15-21(22)24)34-25(29)18-11-10-16(2)23(14-18)28(31)32/h5-15H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDYGPVWLMVLBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-methyl-5-((4-methyl-3-nitrobenzoyl)oxy)-1-phenyl-1H-indole-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353718.png)


![2-[1-(Phenylsulfonyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B2353723.png)
![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)
![2-[4-(propan-2-yl)phenyl]-2H-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)
![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)
![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)